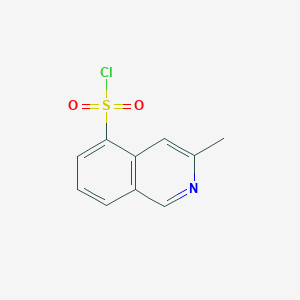

3-methylisoquinoline-5-sulfonyl Chloride

Description

Historical Context and Evolution of Isoquinoline (B145761) Sulfonyl Chlorides in Organic Synthesis

The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. wikipedia.org Since then, the development of synthetic methods to access the isoquinoline core and its derivatives has been a major focus of organic synthesis. The introduction of the sulfonyl chloride group onto the isoquinoline scaffold is a key transformation that unlocks access to a diverse range of derivatives, particularly sulfonamides, which are of great interest in medicinal chemistry. researchgate.net

Early methods for the synthesis of aromatic sulfonyl chlorides often involved the direct sulfonation of the aromatic ring followed by chlorination. nih.gov For isoquinolines, this can be achieved by reacting the parent heterocycle with a sulfonating agent like chlorosulfonic acid. chemicalbook.com Over the years, more sophisticated and regioselective methods have been developed to introduce the sulfonyl chloride moiety at specific positions of the isoquinoline ring system. These advancements have been crucial for the systematic exploration of the structure-activity relationships of isoquinoline-based compounds.

The evolution of synthetic strategies for isoquinoline sulfonyl chlorides has been driven by the need for efficient and versatile routes to novel compounds with potential therapeutic applications. The development of modern cross-coupling reactions and other catalytic methods has further expanded the toolkit for synthesizing complex isoquinoline derivatives from these sulfonyl chloride intermediates. nih.gov

Structural Significance and Synthetic Utility within Heterocyclic Compound Libraries

The isoquinoline scaffold is a key structural motif in a vast number of natural products and pharmacologically active molecules. nih.govsemanticscholar.orgontosight.ai Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituents, which is crucial for molecular recognition and binding to biological targets. The presence of a nitrogen atom in the ring system imparts basic properties and the ability to form hydrogen bonds, further enhancing its potential for biological interactions.

The addition of a methyl group at the 3-position and a sulfonyl chloride at the 5-position of the isoquinoline ring, as in 3-methylisoquinoline-5-sulfonyl chloride, introduces specific steric and electronic features. The methyl group can influence the molecule's conformation and provide a site for further functionalization, while the sulfonyl chloride at the 5-position is a versatile handle for introducing a wide range of substituents.

The synthetic utility of this compound lies in its ability to serve as a building block for the creation of libraries of diverse heterocyclic compounds. The reactive sulfonyl chloride can be readily converted into sulfonamides by reaction with a variety of primary and secondary amines. This allows for the systematic variation of the substituent at the 5-position, enabling the exploration of a large chemical space in the search for new bioactive molecules.

Table 1: Potential Reactions of this compound

| Reaction Type | Reagents | Product Class |

| Sulfonamide Formation | Primary or Secondary Amines | Sulfonamides |

| Sulfonate Ester Formation | Alcohols/Phenols | Sulfonate Esters |

| Friedel-Crafts Sulfonylation | Aromatic Compounds | Sulfones |

| Reduction | Reducing Agents | Sulfinic Acids/Thiols |

Position as a Key Reactive Intermediate for Advanced Chemical Synthesis and Biological Probe Development

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction and quickly converts to a more stable species. wikipedia.orglumenlearning.com While this compound itself is a stable, isolable compound, its sulfonyl chloride group makes it a key reactive intermediate for the synthesis of more complex molecules. fiveable.me The high reactivity of the sulfonyl chloride moiety allows it to readily participate in nucleophilic substitution reactions, making it an excellent electrophilic partner for a wide range of nucleophiles. wikipedia.org

This reactivity is particularly valuable in the development of advanced chemical entities for medicinal chemistry. The sulfonamide linkage, formed from the reaction of a sulfonyl chloride with an amine, is a common feature in many drugs due to its favorable physicochemical properties and ability to act as a hydrogen bond donor and acceptor.

Furthermore, the isoquinoline core is known to be a part of fluorescent molecules. nih.govnih.gov The combination of the isoquinoline scaffold with a reactive sulfonyl chloride group in this compound presents an opportunity for the development of novel biological probes. By reacting the sulfonyl chloride with a fluorescent amine or other reporter molecule, it is possible to create probes that can be used to study biological processes, such as enzyme activity or the localization of specific targets within cells. The quinoline (B57606) and isoquinoline cores have been utilized in the design of fluorescent probes for various applications, including the detection of metal ions and pH changes. rsc.orgacs.org

Table 2: Properties of Isoquinoline and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 242 |

| 3-Methylisoquinoline (B74773) | C₁₀H₉N | 143.19 | 62-63 | 251 |

| Isoquinoline-5-sulfonyl chloride | C₉H₆ClNO₂S | 227.67 | Not Available | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIQMMPZJXCVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450965 | |

| Record name | 3-methylisoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640290-02-4 | |

| Record name | 3-methylisoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Methylisoquinoline 5 Sulfonyl Chloride

Established Reaction Pathways for the Introduction of the Sulfonyl Chloride Moiety

The formation of the sulfonyl chloride functional group on the 3-methylisoquinoline (B74773) ring can be accomplished through two main pathways: direct sulfonylation followed by conversion to the sulfonyl chloride, or direct chlorosulfonation.

Sulfonylation of Isoquinoline (B145761) Precursors

This two-step approach first involves the introduction of a sulfonic acid group (-SO₃H) onto the 3-methylisoquinoline ring, followed by a subsequent halogenation step to form the desired sulfonyl chloride.

The initial sulfonation is typically achieved by treating 3-methylisoquinoline with a strong sulfonating agent. Research has shown that the sulfonation of the isoquinoline ring is highly regioselective. For instance, the sulfonation of isoquinoline itself is reported to exclusively yield isoquinoline-5-sulfonic acid in good yield. researchgate.net Similarly, it has been documented that 3-methylisoquinoline, when treated with 50% oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), also undergoes sulfonation at the C5 position to yield 3-methylisoquinoline-5-sulfonic acid. researchgate.net This pronounced regioselectivity is a key advantage in the synthesis of the target compound.

The general reaction can be depicted as follows:

3-Methylisoquinoline + SO₃/H₂SO₄ (Oleum) → 3-Methylisoquinoline-5-sulfonic acid

Halogenation of Isoquinoline Sulfonic Acids

Once 3-methylisoquinoline-5-sulfonic acid is obtained, it is converted to the corresponding sulfonyl chloride. This transformation is a standard procedure in organic synthesis and is typically carried out using a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). rsc.org

For example, a procedure for the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride involves treating 5-isoquinolinesulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. chemicalbook.comchemicalbook.com A similar approach can be applied to 3-methylisoquinoline-5-sulfonic acid.

The general reaction is as follows:

3-Methylisoquinoline-5-sulfonic acid + SOCl₂ → 3-Methylisoquinoline-5-sulfonyl Chloride

Strategies for Regioselective Synthesis and Control of Positional Isomerism

The control of regioselectivity in the synthesis of this compound is of paramount importance to ensure the purity of the final product and avoid the formation of unwanted positional isomers. As previously mentioned, the inherent electronic properties of the isoquinoline ring system direct electrophilic substitution, such as sulfonation, to the C5 and C8 positions. In the case of 3-methylisoquinoline, the sulfonation has been shown to occur regioselectively at the C5 position. researchgate.net

This regioselectivity is a consequence of the directing effects of the heterocyclic nitrogen atom and the fused benzene (B151609) ring. The C5 position is activated towards electrophilic attack, making it the primary site of reaction. This inherent regioselectivity simplifies the synthesis by minimizing the need for complex protecting group strategies or purification of isomeric mixtures. The choice of sulfonating agent and reaction conditions can further influence the outcome, but the strong preference for C5 substitution is a dominant factor.

Development of Efficient and Scalable Synthetic Routes

For the practical application of this compound, particularly in industrial settings, the development of efficient and scalable synthetic routes is crucial. This involves optimizing reaction conditions, selecting appropriate reagents, and exploring expedited procedures.

Optimization of Reaction Conditions and Reagent Selection

The optimization of the synthesis of this compound focuses on maximizing yield, minimizing reaction times, and ensuring the use of cost-effective and safe reagents.

For the initial sulfonation step, the concentration of oleum and the reaction temperature are key parameters to control. While 50% oleum is effective, the reaction conditions must be carefully monitored to prevent side reactions. researchgate.net

In the subsequent chlorination step, the choice of chlorinating agent and catalyst is important. Thionyl chloride is a common and effective reagent. The use of a catalytic amount of DMF can accelerate the reaction. chemicalbook.comchemicalbook.com The reaction temperature and duration are also optimized to ensure complete conversion without degradation of the product.

Below is an interactive data table summarizing typical reagents and conditions for the two-step synthesis:

| Step | Reagent | Catalyst | Solvent | Temperature |

| Sulfonation | Oleum (SO₃/H₂SO₄) | None | None (reagent as solvent) | Varies (typically elevated) |

| Halogenation | Thionyl Chloride (SOCl₂) | DMF (catalytic) | None or inert solvent (e.g., Dichloromethane) | Reflux |

| Halogenation | Phosphorus Pentachloride (PCl₅) | None | Inert solvent | Varies |

Expedited Approaches (e.g., One-Pot Procedures)

To improve efficiency and reduce the number of unit operations, one-pot procedures are highly desirable. In the context of this compound synthesis, this could involve a direct chlorosulfonation of 3-methylisoquinoline. This approach combines the sulfonation and chlorination steps into a single reaction.

Direct chlorosulfonation is typically carried out using chlorosulfonic acid (ClSO₃H). For example, 8-hydroxyquinoline (B1678124) can be converted to 8-hydroxyquinoline-5-sulfonyl chloride by reaction with chlorosulfonic acid. nih.gov A similar strategy could be applied to 3-methylisoquinoline.

The general reaction for this one-pot approach is:

3-Methylisoquinoline + ClSO₃H (excess) → this compound

The use of an excess of chlorosulfonic acid serves as both the sulfonating agent and the chlorinating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve a good yield and minimize the formation of byproducts.

Below is an interactive data table summarizing a potential one-pot synthetic approach:

| Step | Reagent | Solvent | Temperature | Key Consideration |

| Chlorosulfonation | Chlorosulfonic Acid (excess) | None (reagent as solvent) | Varies (often initially cooled then warmed) | Careful control of reaction temperature due to the high reactivity of chlorosulfonic acid. |

Chemical Reactivity Profiles and Derivatization Strategies of 3 Methylisoquinoline 5 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the group susceptible to attack by a variety of nucleophiles, leading to substitution of the chloride, which is an excellent leaving group. gacariyalur.ac.in These reactions typically proceed via a concerted Sɴ2-type mechanism at the sulfur center. nih.gov Studies on analogous arenesulfonyl chlorides have shown that ortho-alkyl groups can, counterintuitively, accelerate the rate of nucleophilic substitution, a phenomenon attributed to a rigid, sterically congested ground state structure that is closer to the transition state geometry. nih.govmdpi.com

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. ekb.eg This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, is a robust and high-yielding method for creating the stable sulfonamide linkage. nih.govajchem-b.com The reaction of 3-methylisoquinoline-5-sulfonyl chloride with various amines provides access to a diverse range of 3-methylisoquinoline-5-sulfonamide (B2758569) derivatives. mdpi.com

The general reaction is as follows:

Table 1: Examples of Amine Nucleophiles for Sulfonamide Synthesis

| Amine Reactant (R¹R²NH) | Resulting Sulfonamide Derivative Name |

| Ammonia (NH₃) | 3-Methylisoquinoline-5-sulfonamide |

| Aniline | N-Phenyl-3-methylisoquinoline-5-sulfonamide |

| Piperidine | 5-(Piperidin-1-ylsulfonyl)-3-methylisoquinoline |

| Diethylamine | N,N-Diethyl-3-methylisoquinoline-5-sulfonamide |

| Benzylamine | N-Benzyl-3-methylisoquinoline-5-sulfonamide |

Analogous to sulfonamide formation, this compound readily reacts with alcohols or phenols in the presence of a base to yield the corresponding sulfonate esters. eurjchem.com This sulfonylation (specifically, tosylation-like) reaction is a standard method for converting hydroxyl groups into good leaving groups for subsequent nucleophilic substitution or elimination reactions. organic-chemistry.org The reaction provides a reliable route to various alkyl or aryl 3-methylisoquinoline-5-sulfonates. researchgate.net

The general reaction for the formation of sulfonate esters is shown below:

Table 2: Examples of Alcohol Nucleophiles for Sulfonate Ester Synthesis

| Alcohol Reactant (R-OH) | Resulting Sulfonate Ester Derivative Name |

| Methanol (B129727) | Methyl 3-methylisoquinoline-5-sulfonate |

| Ethanol | Ethyl 3-methylisoquinoline-5-sulfonate |

| Phenol | Phenyl 3-methylisoquinoline-5-sulfonate |

| Isopropanol | Isopropyl 3-methylisoquinoline-5-sulfonate |

| Benzyl alcohol | Benzyl 3-methylisoquinoline-5-sulfonate |

Beyond alcohols, other nucleophiles can displace the chloride. For instance, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid.

The sulfonyl chloride moiety of this compound reacts with a broad spectrum of nucleophiles. gacariyalur.ac.in As detailed in the preceding sections, primary and secondary amines yield sulfonamides, while alcohols and phenols produce sulfonate esters. ekb.egorganic-chemistry.org The mechanism for these transformations is generally considered a concerted, Sɴ2-type nucleophilic substitution at the tetracoordinate sulfur atom. nih.gov

In this process, the incoming nucleophile attacks the sulfur atom from the backside relative to the chlorine leaving group. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group occupy apical positions. mdpi.com The reaction is completed by the departure of the chloride ion. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. Detailed kinetic and computational studies on arenesulfonyl chlorides confirm this Sɴ2 pathway for chloride exchange, highlighting the factors that influence reactivity. nih.gov

Functionalization of the Isoquinoline (B145761) Core Structure

The isoquinoline nucleus is an aromatic heterocyclic system that can undergo reactions typical of aromatic compounds, allowing for further modification of the core structure. nih.gov The existing substituents—the methyl group at C3 and the sulfonyl chloride group at C5—along with the ring nitrogen, exert significant influence on the regioselectivity of these reactions.

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the outcome of SₑAr reactions is governed by the combined directing effects of the substituents and the inherent reactivity of the isoquinoline ring. The isoquinoline ring itself is deactivated towards electrophilic attack compared to benzene (B151609), particularly the heterocyclic ring containing the nitrogen. libretexts.org

The directing effects are as follows:

-SO₂Cl group: A strongly electron-withdrawing and deactivating group that directs incoming electrophiles to the meta positions (C6 and C8). masterorganicchemistry.com

-CH₃ group: A weakly electron-donating and activating group that directs to the ortho (C4) and para (C1, relative to C3) positions.

Ring Nitrogen: Deactivates the heterocyclic ring (positions C1, C4) and directs electrophiles primarily to the benzenoid ring (positions C6, C7, C8). researchgate.net

Considering these combined influences, electrophilic attack is most likely to occur on the benzenoid ring. Nitration of the parent isoquinoline molecule, for instance, is known to occur at the C7 position. researchgate.net For this compound, the C7 position is a plausible site for substitution, as it is meta to the powerful -SO₂Cl director and is within the more reactive benzenoid ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃ / H₂SO₄ | 3-Methyl-7-nitroisoquinoline-5-sulfonyl chloride |

| Bromination | Br₂ / FeBr₃ | 7-Bromo-3-methylisoquinoline-5-sulfonyl chloride |

| Sulfonation | Fuming H₂SO₄ | 3-Methyl-5-(chlorosulfonyl)isoquinoline-7-sulfonic acid |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize aromatic and heteroaromatic rings. To utilize these reactions on the isoquinoline core of this compound, a halogen atom (or a triflate group) is typically required as a handle on the ring. For instance, a hypothetical 8-bromo-3-methylisoquinoline-5-sulfonyl chloride could serve as a versatile substrate for Sonogashira, Suzuki-Miyaura, and Heck couplings.

Sonogashira Coupling: This reaction couples an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes and conjugated enynes. wikipedia.orglibretexts.org It is highly effective for modifying heterocyclic systems under mild conditions. organic-chemistry.orgjk-sci.com

Table 4: Example Sonogashira Coupling Partners for an 8-Bromo-Substituted Core

| Alkyne Coupling Partner | Product Structure Feature |

| Phenylacetylene | 8-(Phenylethynyl) substituent |

| Trimethylsilylacetylene | 8-(Trimethylsilylethynyl) substituent |

| Propargyl alcohol | 8-(3-Hydroxyprop-1-yn-1-yl) substituent |

| 1-Heptyne | 8-(Hept-1-yn-1-yl) substituent |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. libretexts.orgyoutube.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and has been applied to the synthesis of functionalized isoquinolines. researchgate.netresearchgate.netnih.gov

Table 5: Example Suzuki-Miyaura Coupling Partners for an 8-Bromo-Substituted Core

| Organoboron Coupling Partner | Product Structure Feature |

| Phenylboronic acid | 8-Phenyl substituent |

| 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl) substituent |

| Thiophene-2-boronic acid | 8-(Thiophen-2-yl) substituent |

| Vinylboronic acid pinacol (B44631) ester | 8-Vinyl substituent |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com It provides a direct method for the vinylation of aryl halides and has been employed in the synthesis of complex isoquinoline structures. chim.itresearchgate.net

Table 6: Example Heck Coupling Partners for an 8-Bromo-Substituted Core

| Alkene Coupling Partner | Product Structure Feature |

| Styrene | 8-Styryl substituent |

| Methyl acrylate | Methyl 3-(3-methyl-5-(chlorosulfonyl)isoquinolin-8-yl)acrylate |

| Acrylonitrile | 3-(3-Methyl-5-(chlorosulfonyl)isoquinolin-8-yl)acrylonitrile |

| 1-Octene | 8-(Oct-1-en-1-yl) substituent |

Other Metal-Mediated Transformations

An extensive search of the scientific literature yielded no specific examples of other metal-mediated transformations involving this compound. The reactivity of sulfonyl chlorides in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings is well-established for a wide range of substrates. These reactions typically proceed via oxidative addition of the metal catalyst to the sulfur-chlorine bond. However, no studies detailing such transformations specifically for the this compound scaffold have been found.

Consequently, there is no available data to populate a table of reaction conditions or resulting derivatives for this subclass of reactions. The influence of the 3-methylisoquinoline (B74773) moiety on the catalytic cycle of such transformations remains an open area for investigation.

Exploration of Radical-Mediated Reactions Involving the Sulfonyl Moiety

Similarly, the exploration of radical-mediated reactions involving the sulfonyl moiety of this compound is not documented in the reviewed literature. In general, sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO2•) under various conditions, including photoredox catalysis or thermal initiation. These radicals can participate in a range of transformations, such as additions to alkenes and alkynes, or in atom transfer radical cyclization (ATRC) reactions.

Despite the potential for such reactivity, no specific studies have been published that apply these methodologies to this compound. Therefore, no data on reaction partners, initiators, conditions, or the resulting products can be provided.

Multi-Component Reactions Leveraging the Reactivity of this compound

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. The reactive sulfonyl chloride functional group could potentially be incorporated into MCRs, for instance, in Passerini or Ugi-type reactions, or as a component in the formation of heterocyclic systems.

However, a thorough literature search did not uncover any instances of this compound being utilized as a reactant in any multi-component reaction. The development of novel MCRs that incorporate this building block remains an opportunity for future research in synthetic methodology. As a result, no data tables detailing MCRs involving this compound can be presented.

Applications of 3 Methylisoquinoline 5 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Organic Molecules

In the discipline of organic synthesis, "building blocks" are foundational molecular units that can be systematically assembled to create larger, more complex structures. thieme.de 3-Methylisoquinoline-5-sulfonyl chloride functions as a bifunctional building block. The isoquinoline (B145761) portion provides a rigid, aromatic framework known to interact with biological targets, while the sulfonyl chloride group offers a reliable point of attachment. tandfonline.com

The primary utility of this compound as a building block lies in its reaction with nucleophiles. The sulfonyl chloride moiety is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide bonds. ucl.ac.ukrsc.org This reaction is a cornerstone of medicinal chemistry, allowing for the systematic synthesis of libraries of compounds where different amine-containing fragments are appended to the isoquinoline core. By selecting various amines, chemists can modulate the physicochemical properties—such as solubility, polarity, and steric bulk—of the final molecule to optimize its function.

Table 1: Potential Molecular Scaffolds from this compound

| Reactant Class | Linkage Formed | Resulting Molecular Structure | Potential Application Area |

|---|---|---|---|

| Primary/Secondary Amines | Sulfonamide | 5-(N-alkyl/aryl-sulfamoyl)-3-methylisoquinoline | Medicinal Chemistry, Kinase Inhibitors |

| Alcohols/Phenols | Sulfonate Ester | 3-Methylisoquinolin-5-yl-alkoxy/aryloxysulfonate | Prodrugs, Chemical Probes |

| Organometallic Reagents | Sulfone | 5-(Alkyl/aryl-sulfonyl)-3-methylisoquinoline | Materials Science, C-C bond formation |

This building block approach is fundamental to creating novel compounds for drug discovery and developing new organic materials. scbt.commdpi.com

Role in Fragment-Based Ligand Discovery (FBLD) Methodologies

Fragment-Based Ligand Discovery (FBLD) is a powerful method in modern drug discovery that involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like leads. With a molecular weight of approximately 241.69 g/mol , this compound fits well within the typical fragment criteria (MW < 300 Da). nih.gov

The compound is particularly suited for a subset of FBLD known as covalent fragment-based discovery. nih.govrsc.orgresearchgate.net The electrophilic sulfonyl chloride group can act as a "warhead," forming a permanent, covalent bond with nucleophilic amino acid residues (such as lysine (B10760008) or tyrosine) on a protein surface. nih.govwuxiapptec.com This approach offers several advantages:

Strong Target Engagement: Covalent bonding can lead to high potency and prolonged duration of action.

Target Validation: The formation of a covalent adduct can be unequivocally confirmed by techniques like mass spectrometry, providing strong evidence of target engagement. nih.gov

Drugging Difficult Targets: Covalent fragments can effectively target proteins with shallow binding pockets that are often considered "undruggable" by traditional non-covalent inhibitors. rsc.orgresearchgate.net

The isoquinoline scaffold provides the necessary structural elements for initial recognition and binding, while the sulfonyl chloride ensures irreversible inhibition. This dual functionality makes it a valuable tool for identifying and validating new therapeutic targets.

Table 2: Properties of this compound in the Context of FBLD

| Property | Value/Characteristic | Relevance to FBLD |

|---|---|---|

| Molecular Weight | ~241.69 g/mol | Fits within the standard "Rule of Three" for fragments (MW < 300) |

| Functional Groups | Isoquinoline, Sulfonyl Chloride | Provides binding interactions and a covalent reactive handle |

| Reactivity | Electrophilic | Enables covalent bond formation with target proteins |

| Ligand Efficiency | High (Potential) | The rigid scaffold can provide efficient binding relative to its size |

Synthesis of Diversely Substituted Isoquinoline and Core-Embedded Heterocyclic Frameworks

The most direct application of this compound is in the synthesis of a wide variety of N-substituted 3-methylisoquinoline-5-sulfonamides. tandfonline.com The reaction of the sulfonyl chloride with an amine is robust and high-yielding, accommodating a vast array of amines bearing different functional groups and structural motifs. tandfonline.comucl.ac.uk

This strategy allows for the rapid generation of chemical libraries for screening purposes. For instance, reacting the sulfonyl chloride with a collection of commercially available primary and secondary amines can produce hundreds of distinct isoquinoline derivatives in a parallel synthesis format. Each derivative maintains the core 3-methylisoquinoline (B74773) scaffold but presents a different chemical entity at the 5-position, systematically exploring the chemical space around the core.

General Reaction Scheme:

this compound + R¹R²NH → N-(R¹,R²)-3-Methylisoquinoline-5-sulfonamide + HCl

This method has been successfully used to prepare novel quinoline (B57606) and isoquinoline sulfonamides, demonstrating the utility of the corresponding sulfonyl chlorides as key intermediates. tandfonline.com The resulting sulfonamide frameworks are prevalent in many clinically important drugs, including anticancer agents and antibiotics. amerigoscientific.comnih.gov

Contributions to the Development of New Synthetic Methodologies and Reagents

While sulfonyl chlorides are well-established reagents, their application in novel chemical transformations continues to be an active area of research. researchgate.netrsc.org The unique electronic and steric properties of the this compound scaffold make it a candidate for developing new synthetic methods.

For example, the sulfonyl chloride group can be transformed into other sulfur-based functional groups. Reductive methods can convert sulfonyl chlorides into sulfinamides or sulfinate esters, which are themselves valuable synthetic intermediates. acs.orgnih.gov The development of mild and selective conditions for these transformations using specific heterocyclic sulfonyl chlorides could expand the toolkit available to synthetic chemists.

Furthermore, the presence of both the heterocyclic ring and the sulfonyl chloride group could be exploited in novel, metal-catalyzed cross-coupling reactions or multicomponent reactions. The development of such new methodologies is crucial for advancing the efficiency and scope of organic synthesis, enabling the construction of previously inaccessible molecular structures. nih.gov The use of specialized reagents like this compound is integral to this process of innovation. scbt.comdiva-portal.org

Exploration of 3 Methylisoquinoline 5 Sulfonyl Chloride Derivatives in Preclinical Medicinal Chemistry Research

Design and Synthesis of Potential Enzyme Inhibitors

The derivatization of 3-methylisoquinoline-5-sulfonyl chloride has been a fruitful strategy for generating potent inhibitors of several key enzyme families, most notably protein kinases. The general synthesis approach involves the reaction of the sulfonyl chloride precursor with a desired amine, often in the presence of a base, to form a stable sulfonamide linkage. nih.gov This modular synthesis allows for systematic structural modifications to optimize potency and selectivity for the target enzyme.

Isoquinolinesulfonamides were among the early classes of compounds identified as ATP-competitive inhibitors of Ser/Thr protein kinases. nih.gov Derivatives such as H-89 are well-known inhibitors of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.gov While highly potent ROCK inhibitors have been developed from the isoquinoline (B145761) sulfonamide scaffold, they often retain some affinity for PKA, highlighting the challenge of achieving perfect selectivity. For instance, the potent ROCK inhibitor H-1152P has a Ki of 630 nM for PKA. nih.govsigmaaldrich.comusbio.net

More targeted efforts have explored 3-methylisoquinoline (B74773) derivatives for specific therapeutic applications. In the search for new antimalarial agents, a series of 3-methylisoquinoline-4-carbonitriles were designed and synthesized to target Plasmodium falciparum Protein Kinase A (PfPKA). nih.gov The development of potent and selective inhibitors of PfPKA is considered a valuable strategy for creating tools to better understand the mechanisms of malaria infection. nih.gov

The most prominent success story for isoquinoline-5-sulfonyl chloride derivatives is in the development of inhibitors for Rho-associated protein kinase (ROCK), a key regulator of the actin cytoskeleton. nih.gov The class of isoquinolinesulfonamides includes several widely used ROCK inhibitors. nih.gov Fasudil, an early example, has been clinically used for the treatment of cerebral vasospasm. semanticscholar.org

Subsequent research focused on improving the potency and selectivity of these initial compounds. This led to the development of molecules like (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), a highly potent and selective ROCK inhibitor with a Ki value of 1.6 nM. nih.gov The synthesis of such compounds often starts with the corresponding isoquinoline-5-sulfonyl chloride. researchgate.net For example, a practical, pilot-scale synthesis of a novel ROCK inhibitor involved the regioselective chlorosulfonylation of 4-fluoroisoquinoline (B1268607) to produce 4-fluoroisoquinoline-5-sulfonyl chloride as a key intermediate. semanticscholar.org Molecular modeling and 3D-QSAR studies have been employed to further guide the design of novel ROCK inhibitors based on the isoquinoline sulfonamide scaffold. mdpi.com

Table 1: Inhibitory Activity of Selected Isoquinolinesulfonamide Derivatives against Protein Kinases

| Compound | Target Kinase | Ki (nM) | IC50 (µM) |

| H-1152P | ROCK | 1.6 nih.govsigmaaldrich.com | |

| H-1152P | PKA | 630 nih.govsigmaaldrich.com | |

| H-1152P | PKC | 9270 nih.govsigmaaldrich.com | |

| LASSBio-2065 | ROCK1 | 3.1 researchgate.net | |

| LASSBio-2065 | ROCK2 | 3.8 researchgate.net |

The therapeutic potential of the isoquinoline sulfonamide scaffold extends beyond protein kinase inhibition. In a recent significant development, screening of small-molecule libraries identified an isoquinoline sulfonamide hit that, after medicinal chemistry optimization, yielded a potent antibacterial agent named LEI-800. nih.govresearchgate.net This compound functions as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme. nih.govresearchgate.net Notably, it shows activity against fluoroquinolone-resistant clinical isolates of Escherichia coli, acting via a novel mechanism distinct from existing gyrase inhibitors. nih.govresearchgate.net

Furthermore, derivatives have been synthesized and evaluated for their effects on central nervous system receptors. Certain arylpiperazinyl-alkyl isoquinoline-sulfonamides have been shown to act as multi-receptor agents with antagonistic activity at serotonin (B10506) (5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3, D4) receptors, suggesting potential applications as antipsychotic or antidepressant agents. nih.gov

Derivatives Exhibiting Antiproliferative and Antitumor Activities in in vitro and Preclinical Models

Derivatives of the broader quinoline (B57606) and isoquinoline sulfonamide class have demonstrated significant antiproliferative and antitumor activities in various preclinical models. These compounds have been shown to induce cytotoxic effects in a range of human cancer cell lines.

For instance, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related, showed cytotoxic activity in the low micromolar range against both promyelocytic leukemia (HL-60) and breast cancer adenocarcinoma (MCF-7) cell lines. nih.gov Similarly, novel quinoline-5-sulfonamides have been synthesized and tested against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells, with some derivatives showing efficacy comparable to the chemotherapy drug cisplatin. nih.gov Phenylaminoisoquinolinequinones have also been prepared and evaluated for their antiproliferative activity against gastric, lung, and bladder cancer cell lines. nih.gov

Mechanistically, these compounds can inhibit cell proliferation and induce programmed cell death (apoptosis). nih.govmdpi.com Some derivatives were found to increase the transcriptional activity of cell cycle regulators like p53 and p21 and alter the expression of apoptosis-related genes such as BCL-2 and BAX. nih.gov In animal models, related protein kinase inhibitors like H-7 and H-8, derived from isoquinoline-5-sulfonamide, significantly reduced the formation of lung metastases in a Lewis lung carcinoma model. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound Series | Cancer Cell Line | Activity Measurement | Result (IC50 in µM) | Reference |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 (Leukemia) | Cytotoxicity | Low µM range | nih.gov |

| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 (Breast) | Cytotoxicity | Low µM range | nih.gov |

| 8-hydroxyquinoline-5-sulfonamides (e.g., 3c) | C-32 (Melanoma) | Antiproliferative | Comparable to cisplatin | nih.gov |

| 8-hydroxyquinoline-5-sulfonamides (e.g., 3c) | MDA-MB-231 (Breast) | Antiproliferative | Comparable to cisplatin | nih.gov |

| 8-hydroxyquinoline-5-sulfonamides (e.g., 3c) | A549 (Lung) | Antiproliferative | Comparable to cisplatin | nih.gov |

| Phenylaminoisoquinolinequinones | AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder) | Antiproliferative | Moderate to high | nih.gov |

Development of Isoquinoline Sulfonamides as Pharmacological Probes for Biological Pathways

A key application of potent and selective inhibitors derived from the this compound scaffold is their use as pharmacological probes. These molecules serve as invaluable tools to investigate and elucidate complex biological pathways. nih.gov By selectively blocking the activity of a specific enzyme, researchers can observe the downstream consequences and thereby determine the enzyme's role in a given cellular process.

The highly specific ROCK inhibitor H-1152P is a prime example of such a probing molecule. nih.gov It has been used to confirm the involvement of Rho-kinase in various biological reactions. For example, H-1152P was shown to suppress the phosphorylation of myristoylated alanine-rich C-kinase substance (MARCKS) in neuronal cells, demonstrating that this phosphorylation event is a Rho-kinase-dependent process. nih.gov The development of new selective inhibitors, such as those targeting PfPKA for malaria research, provides crucial tools to gain further insight into the mechanisms that allow pathogens to establish infection. nih.gov Similarly, the novel allosteric DNA gyrase inhibitors can be used as probes to study the mechanisms of bacterial resistance. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization of Derivatives

The process of refining a promising initial "hit" compound into a viable drug candidate is known as lead optimization. danaher.compatsnap.com This iterative process involves making systematic chemical modifications to a lead compound and assessing how these changes affect its biological activity, a process known as determining the structure-activity relationship (SAR). patsnap.com The goal is to improve properties like potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com

SAR studies on derivatives of isoquinoline-5-sulfonyl chloride have yielded critical insights for designing improved inhibitors. For example, in the development of antibacterial DNA gyrase inhibitors, systematic modification of four different regions of the initial isoquinoline sulfonamide hit revealed that the 5-isoquinoline core was essential for activity. researchgate.net Alterations to other parts of the molecule, such as introducing a trans-2R,5S-pyrrolidine linker, were found to enhance potency. researchgate.net

In the context of anticancer quinoline-5-sulfonamides, SAR studies revealed that an unsubstituted phenolic group at the 8-position of the quinoline ring is a key structural fragment necessary for biological activity. nih.gov Lead optimization can also involve stereochemistry; in one study of a different sulfonamide-based inhibitor, the isolated (S)-enantiomer was found to be significantly more potent (EC50 of 0.49 µM) than the (R)-enantiomer (EC50 of 29.5 µM), highlighting the importance of chiral separation during optimization. mdpi.com Computational tools such as 3D-QSAR and molecular docking are also pivotal in guiding SAR studies and rationally designing more effective analogs. mdpi.com

Computational and Molecular Modeling Approaches for Derivative Design and Mechanism Elucidation

Computational and molecular modeling techniques are increasingly integral to modern medicinal chemistry for the rational design of novel therapeutic agents and the elucidation of their mechanisms of action. In the context of this compound derivatives, these in silico approaches can provide valuable insights into structure-activity relationships (SAR), guide the synthesis of more potent and selective compounds, and help to predict their pharmacokinetic properties. However, a comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the application of these methods to derivatives of this compound.

While computational studies have been extensively applied to the broader classes of quinoline and isoquinoline derivatives, demonstrating the utility of these methods, specific data on the this compound scaffold is not currently available in public-domain research. Methodologies that are commonly employed for analogous compounds, and which would be applicable to the study of this compound derivatives, include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations.

Molecular Docking: This technique could be used to predict the binding orientation and affinity of this compound derivatives within the active site of a biological target. For instance, if these derivatives were being investigated as kinase inhibitors, docking studies would model their interactions with the ATP-binding pocket of the target kinase. The results would highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding, thereby informing the design of new derivatives with improved affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a library of this compound derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. researchgate.net These models would generate contour maps indicating regions where modifications to the molecular structure (e.g., steric bulk, electrostatic potential) would be likely to enhance or diminish biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For a promising this compound derivative identified through docking, an MD simulation could assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. This can lead to a more refined understanding of the binding mechanism.

Although these computational approaches are well-established and have been successfully applied to structurally related compounds, the specific research findings, detailed data, and corresponding data tables for derivatives of this compound are not present in the current body of scientific literature. The application of these powerful predictive tools to this particular chemical scaffold represents a potential area for future research in the discovery of novel therapeutic agents.

Analytical and Spectroscopic Characterization Techniques for 3 Methylisoquinoline 5 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-methylisoquinoline-5-sulfonyl chloride and its derivatives. It provides detailed information about the carbon-hydrogen framework and the chemical environment of other nuclei, such as nitrogen.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer primary data on the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, aromatic C-H, quaternary carbons). For complex molecules like substituted isoquinolines, signal assignments are often confirmed using two-dimensional (2D) NMR experiments. conicet.gov.ar Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with the carbons they are directly attached to (one-bond) or are two to three bonds away from, respectively. conicet.gov.ar

For instance, in the analysis of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, specific proton chemical shifts (δ) have been reported. google.com The aromatic protons on the isoquinoline (B145761) ring system typically appear in the downfield region (δ 7.0-9.6 ppm) due to the deshielding effect of the aromatic ring currents.

Interactive Data Table: Representative ¹H NMR Data for a Related Isoquinoline Sulfonyl Chloride Note: The following data is for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, a structurally similar compound, and serves as an illustrative example.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.59 | s | - |

| H-aromatic | 8.78 | d | 3.20 |

| H-aromatic | 8.49 | d | 7.79 |

| H-aromatic | 8.27 | d | 7.79 |

| H-aromatic | 8.16 | dd | 7.79, 7.79 |

| H-aromatic | 8.01 | dd | 7.79, 7.79 |

Data sourced from patent US7872136B2 for 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride. google.com

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atom within the isoquinoline ring. researchgate.net Advances in NMR technology, particularly inverse-detected 2D experiments like ¹H-¹⁵N HMBC, allow for the determination of ¹⁵N chemical shifts at natural abundance. researchgate.net The chemical shift of the nitrogen atom is highly sensitive to factors like protonation, substitution, and aromaticity, making it a valuable parameter for characterizing derivatives of this compound, such as sulfonamides. researchgate.net The chemical shifts for pyridine-like nitrogens are typically found in the range of 230 to 330 ppm relative to a nitromethane (B149229) standard. science-and-fun.de

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used for isoquinoline derivatives. nih.gov ESI typically generates protonated molecules ([M+H]⁺), allowing for the accurate determination of the molecular weight. nih.govnih.gov For this compound (C₁₀H₈ClNO₂S), the expected monoisotopic mass is approximately 241.00 Da. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition by measuring the mass with very high precision. nih.gov It has been noted that sulfonyl chlorides can sometimes undergo hydrolysis to the corresponding sulfonic acid in the ESI source, which would be observed in the spectrum. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. nih.gov In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions. researchgate.net The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure.

For this compound, the fragmentation would likely involve characteristic losses and cleavages:

Loss of HCl: A common fragmentation pathway could be the neutral loss of HCl (36 Da) from the protonated molecule.

Loss of SO₂: Cleavage of the C-S bond could lead to the loss of sulfur dioxide (64 Da).

Cleavage of the Sulfonyl Group: The entire chlorosulfonyl group (SO₂Cl, 99 Da) could be lost.

Ring Fragmentation: The isoquinoline ring system itself can undergo cleavage, yielding specific fragment ions characteristic of the core structure. nih.gov

Interactive Data Table: Predicted Key Fragments for this compound in ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment Ion (m/z) |

| 242.01 ([M+H]⁺) | Loss of HCl | HCl (35.98) | 206.03 |

| 242.01 ([M+H]⁺) | Loss of SO₂ | SO₂ (63.96) | 178.05 |

| 242.01 ([M+H]⁺) | Loss of Cl radical | Cl (34.97) | 207.04 |

| 242.01 ([M+H]⁺) | [3-methylisoquinoline]⁺ | SO₂Cl radical (98.93) | 143.08 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule.

For the closely related compound 4-fluoroisoquinoline-5-sulfonyl chloride, single-crystal X-ray analysis has provided significant structural insights that can be extrapolated to this compound. researchgate.netnih.gov The study revealed that the conformation of the molecule is heavily influenced by steric repulsion between the sulfonyl group at the 5-position and the adjacent substituent (a fluorine atom at the 4-position). nih.gov To minimize this steric strain, one of the sulfonyl oxygen atoms lies approximately in the same plane as the isoquinoline ring system. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and isomers, as well as for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid), is typically employed. nih.gov A patent for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride demonstrates the use of HPLC to effectively determine the purity and quantify the ratio of the desired 5-sulfonyl chloride isomer to an undesired 8-position isomer. google.com This highlights the capability of HPLC to separate closely related positional isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical combination. researchgate.net LC-MS allows for the physical separation of components in a mixture by the LC system, followed by the immediate detection and molecular weight confirmation of each component by the mass spectrometer. For complex reaction mixtures or in the analysis of derivatives, LC-MS and LC-MS/MS can separate a target compound from its impurities while simultaneously providing mass and fragmentation data to confirm the identity of each peak. nih.govresearchgate.netcore.ac.uk This technique is invaluable for both process monitoring during synthesis and for the final quality control of this compound and its derivatives.

Interactive Data Table: Typical LC-MS Conditions for Analysis of Related Compounds

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 10% to 100% B over 15 min) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | ESI-MS/MS in positive ion mode |

Conditions are generalized based on methods for analyzing sulfonamides and other small organic molecules. nih.govhalocolumns.com

Future Perspectives and Research Directions for 3 Methylisoquinoline 5 Sulfonyl Chloride

Advancements in Asymmetric Synthesis and Enantioselective Derivatization of Isoquinoline (B145761) Scaffolds

The isoquinoline framework is a key structural motif in medicinal chemistry, valued for its presence in numerous biologically active compounds and natural products. nih.govrsc.org Consequently, the development of efficient synthetic methods for constructing these scaffolds, particularly in enantiopure forms, is a significant area of research. nih.gov While specific studies on the asymmetric synthesis of 3-methylisoquinoline-5-sulfonyl chloride are not extensively detailed in current literature, advancements in the enantioselective derivatization of the broader isoquinoline class offer a clear path forward.

Modern synthetic strategies are moving beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, focusing instead on more sustainable and efficient catalytic approaches. nih.gov Organocatalysis and transition-metal catalysis have emerged as powerful tools for creating chiral isoquinoline derivatives. nih.govresearchgate.net For instance, chiral primary amine catalysts have been successfully employed in the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines to generate complex tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity (up to >95% ee). mdpi.com

These advanced catalytic systems could be adapted to introduce chirality to derivatives of this compound. The sulfonyl chloride group can be readily converted into a sulfonamide by reacting with a chiral amine, creating diastereomeric products that could be separated. Alternatively, asymmetric transformations could be performed on the isoquinoline core itself before or after the sulfonation step. The development of such methodologies would be crucial for exploring the stereospecific interactions of its derivatives with biological targets.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Isoquinoline Derivatives

| Catalyst Type | Reaction Type | Substrates | Stereoselectivity |

| Chiral Primary Amine | [3+2] 1,3-Dipolar Cycloaddition | C,N-Cyclic Azomethine Imines & Allyl Alkyl Ketones | Up to >25:1 dr, >95% ee mdpi.com |

| Chiral Phosphoric Acid | Pictet-Spengler Reaction | Tryptamines & Aldehydes | High ee |

| Rhodium-Diene Complex | Asymmetric Hydrogenation | Enamides | High ee |

| Organocatalyst (e.g., Proline-derived) | Aldol Reaction | Isatins & Acetone | Up to 97% ee mdpi.com |

Potential Applications in Materials Science and Polymer Chemistry

The unique structure of this compound suggests several potential, albeit largely unexplored, applications in materials science and polymer chemistry. The compound possesses two key features: a rigid, aromatic isoquinoline core and a highly reactive sulfonyl chloride functional group.

The sulfonyl chloride group (—SO₂Cl) is a versatile reactant for forming stable covalent bonds. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides and sulfonate esters, respectively. This reactivity opens avenues for its use as a monomer or a modifying agent in polymer synthesis. For example, it could be reacted with diamines or diols in polycondensation reactions to create novel polysulfonamides or polysulfonates. These polymers, incorporating the rigid isoquinoline backbone, could exhibit desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics.

Furthermore, the sulfonyl chloride group can be used to functionalize the surfaces of existing materials. Polymers like poly(vinyl chloride) (PVC) or materials with surface hydroxyl or amine groups could be chemically modified with this compound. mdpi.comescholarship.org Such surface modification could be used to alter properties like hydrophobicity, conductivity, or biocompatibility. The introduction of the isoquinoline moiety could also imbue the material with specific functionalities, such as fluorescence or the ability to coordinate with metal ions.

Table 2: Potential Polymerization and Functionalization Reactions

| Reaction Type | Co-monomer / Substrate | Resulting Linkage | Potential Polymer/Material Class |

| Polycondensation | Diamines (e.g., H₂N-R-NH₂) | Sulfonamide (-SO₂-NH-) | Polysulfonamides |

| Polycondensation | Diols (e.g., HO-R-OH) | Sulfonate Ester (-SO₂-O-) | Polysulfonate Esters |

| Surface Grafting | Polymer with -OH groups | Sulfonate Ester (-SO₂-O-) | Surface-Modified Polymers |

| Surface Grafting | Polymer with -NH₂ groups | Sulfonamide (-SO₂-NH-) | Surface-Modified Polymers |

Exploration of Novel Biological Targets through High-Throughput Synthesis and Screening of Derivatives

The isoquinoline sulfonamide scaffold is gaining significant attention in drug discovery. nih.gov A recent breakthrough identified a class of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme. nih.gov This discovery is particularly important as these compounds show activity against fluoroquinolone-resistant bacteria, operating through a novel mechanism of action. nih.gov This finding strongly suggests that derivatives of this compound are promising candidates for the development of new antibacterial agents.

To explore the full therapeutic potential, high-throughput synthesis (HTS) and screening methods are indispensable. rsc.org By reacting this compound with a large library of diverse amines, a vast array of novel sulfonamide derivatives can be generated rapidly on a nanomole scale. scienceintheclassroom.org This "on-the-fly" synthesis approach, combined with automated in-situ screening, can accelerate the discovery of new bioactive molecules, saving time, resources, and reducing chemical waste. rsc.orgscienceintheclassroom.org

These newly synthesized libraries can be screened against a wide range of biological targets. Beyond DNA gyrase, other enzymes such as carbonic anhydrases have been identified as targets for quinoline-based sulfonamides. mdpi.comresearchgate.net Screening against panels of kinases, proteases, and G-protein coupled receptors could uncover entirely new therapeutic applications. High-throughput screening techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST) can be used to identify initial "hits" from the library, which can then be validated and optimized through further medicinal chemistry efforts. rsc.org This systematic approach allows for the efficient exploration of the chemical space around the this compound core to identify compounds with high potency and selectivity for novel biological targets.

Development of Sustainable and Environmentally Benign Synthetic Processes for its Production and Derivatization

The future of chemical manufacturing relies on the development of sustainable and environmentally benign processes. The production of this compound and its derivatives traditionally involves reagents and conditions that pose environmental and safety risks. For example, chlorosulfonic acid is commonly used for sulfonation, and chlorinating agents like thionyl chloride or phosphorus oxychloride are used to generate the sulfonyl chloride. google.comgoogle.comchemicalbook.com These reactions often require high temperatures and can produce significant amounts of corrosive and hazardous byproducts. google.comgoogle.com

Modern research is focused on creating "green" alternatives. One promising area is the use of novel solvent systems like Deep Eutectic Solvents (DES), which are non-flammable, have low volatility, and are often biodegradable. google.com For the chlorination step, replacing agents like thionyl chloride with solid, safer alternatives such as bis(trichloromethyl) carbonate (triphosgene) can prevent the generation of corrosive gases. google.com Automated continuous flow synthesis offers another path to safer and more efficient production, allowing for better control over reaction conditions and minimizing waste. mdpi.com

For the derivatization of the isoquinoline scaffold, environmentally friendly methods are also being developed. rsc.org These include transition-metal-free protocols and reactions that proceed under neutral conditions, reducing the need for strong acids or bases. researchgate.net Electrochemical methods, such as I₂-mediated electrochemical acceptorless dehydrogenation, provide an eco-efficient way to construct aromatic systems. rsc.org By adopting these green chemistry principles, the entire lifecycle of this compound, from its synthesis to its conversion into valuable derivatives, can be made safer, more efficient, and more sustainable. researchgate.net

Table 3: Comparison of Traditional vs. Sustainable Synthetic Reagents

| Synthetic Step | Traditional Reagent/Method | Disadvantages | Sustainable Alternative | Advantages |

| Sulfonation | Chlorosulfonic Acid | Highly corrosive, hazardous byproducts | Sulfamic acid, SO₃-pyridine complex | Milder conditions, easier handling |

| Chlorination | Thionyl Chloride, Phosphorus Oxychloride | Generates corrosive HCl/SO₂ gas | Bis(trichloromethyl) carbonate | Solid reagent, no corrosive gas byproduct google.com |

| Solvent | Volatile Organic Solvents (VOCs) | Flammable, toxic, environmental pollution | Deep Eutectic Solvents (DES) | Low volatility, non-flammable, often biodegradable google.com |

| Process | Batch Production | Poor heat transfer, potential for runaway reactions | Continuous Flow Synthesis | Enhanced safety, better control, higher efficiency mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methylisoquinoline-5-sulfonyl chloride, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For example, analogous procedures for sulfonyl chlorides (e.g., ) use chlorinating agents like phosphorus pentachloride (PCl₅) under anhydrous conditions. Optimization includes controlling temperature (0–5°C for exothermic reactions), inert atmosphere (N₂/Ar), and stoichiometric excess of chlorinating agents. Post-synthesis purification via column chromatography (silica gel, dichloromethane/hexane gradient) or recrystallization (ethyl acetate) improves purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show aromatic protons in the δ 7.5–8.5 ppm range, with a singlet for the methyl group (δ ~2.5 ppm). ¹³C NMR will confirm sulfonyl (C-SO₂) and isoquinoline backbone carbons.

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 242.1 (calculated: 241.69 g/mol). Fragmentation patterns (e.g., loss of SO₂Cl) aid structural confirmation.

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water (0.1% TFA). Retention time ~8–10 minutes .

Q. What are the critical storage conditions to prevent degradation of this compound, and how should researchers assess stability over time?

- Methodological Answer : Store in airtight, amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis. Conduct accelerated stability studies: expose aliquots to 25°C/60% RH and monitor purity via HPLC weekly. Degradation products (e.g., sulfonic acids) appear as new peaks at ~3–4 minutes. Use Karl Fischer titration to ensure moisture content <0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or nucleophile strength. Systematic kinetic studies under controlled conditions (e.g., DMF vs. THF, varying nucleophiles like amines vs. thiols) are critical. Use in situ ¹H NMR to track reaction intermediates. For example, in DMF, the sulfonyl chloride may form a stabilized tetrahedral intermediate, slowing reactivity compared to THF. Control experiments with competing nucleophiles (e.g., pyridine as a proton scavenger) clarify mechanistic pathways .

Q. What advanced impurity profiling strategies are recommended for this compound, and how do these impurities affect its utility in peptide coupling reactions?

- Methodological Answer : Employ LC-MS/MS for trace impurity detection (e.g., chlorinated byproducts or hydrolyzed sulfonic acids). Validate methods per ICH Q2B guidelines: linearity (R² >0.995), LOD/LOQ (<0.1% w/w). Impurities like 3-methylisoquinoline-5-sulfonic acid (retention time ~2.5 minutes) can inhibit coupling efficiency by competing for activation reagents (e.g., HATU). Use preparative HPLC to isolate impurities and test their inhibitory effects in model peptide synthesis .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step organic syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify the sulfonyl group as the primary electrophilic site (ƒ⁺ ~0.15). Molecular dynamics simulations (AMBER) in explicit solvent (e.g., DCM) predict steric effects from the methyl group, favoring nucleophilic attack at the 5-position. Validate predictions with experimental kinetic isotope effects (KIE) using deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.